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Compound of Interest

Compound Name: Tibeglisene

CAS No.: 134993-74-1

Cat. No.: B159853

Get Quote

Part 1: Core Identity & Chemical Properties[1]
Tibeglisene (developmental code BM 13907) is a synthetic insulin sensitizer belonging to the

class of pentynoic acid derivatives.[1] Unlike the thiazolidinedione (TZD) class of insulin

sensitizers which primarily act as PPAR

agonists, Tibeglisene modulates glucose homeostasis through a distinct mechanism involving
the regulation of glucose carrier translocation and fatty acid metabolism.

Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b159853#bc-rfq
https://www.benchchem.com/product/b159853/docs?utm_src=pdf-body#tibeglisene-technical-profile-mechanism-of-action
https://drugs.ncats.io/substance/2U978AVF04
https://www.benchchem.com/product/b159853/docs?utm_src=pdf-body#tibeglisene-technical-profile-mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data

Common Name Tibeglisene

Synonyms BM 13907; (S)-Tibeglisene

CAS Number
129731-10-8 (Primary); 134993-74-1

(Superseded)

Molecular Weight 362.83 g/mol

Molecular Formula

C

H

ClO

S

IUPAC Name
(2S)-5-(4-chlorophenyl)-2-(4-

methylphenyl)sulfonylpent-4-ynoic acid

Physical State Solid (Crystalline powder)

Solubility
Soluble in organic solvents (DMSO, Ethanol);

poorly soluble in water

Chirality
The (S)-enantiomer is the biologically active

form

Part 2: Mechanism of Action
Tibeglisene operates on the metabolic interface between lipid oxidation and glucose utilization,

leveraging the Randle Cycle (glucose-fatty acid cycle) to enhance insulin sensitivity.

Primary Mechanism: Glucose Transporter Translocation
Experimental evidence indicates that Tibeglisene stimulates the translocation of glucose

transporters (specifically GLUT4) from intracellular pools to the plasma membrane in

adipocytes and skeletal muscle.

Efficacy: It induces carrier translocation to a degree comparable to insulin.
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Intrinsic Activity: Unlike insulin, which stimulates both translocation and the intrinsic activity of

the transporter, Tibeglisene primarily drives translocation. This results in a "partial agonist"

effect on overall glucose transport (approx. 40-50% of the maximal insulin response).

Site of Action: The mechanism is post-receptor kinase, meaning it bypasses the insulin

receptor tyrosine kinase cascade, making it effective even in insulin-resistant states where

upstream signaling is blunted.

Secondary Mechanism: CPT-1 Inhibition & The Randle
Cycle
Structurally, Tibeglisene is a 2-substituted 4-pentynoic acid, a pharmacophore shared with

Etomoxir and other inhibitors of Carnitine Palmitoyltransferase-1 (CPT-1).

Inhibition of FAO: By inhibiting CPT-1, Tibeglisene blocks the entry of long-chain fatty acids

into the mitochondria, thereby suppressing Fatty Acid Oxidation (FAO).

Metabolic Switch: Reduced FAO leads to lower levels of intracellular acetyl-CoA and citrate.

According to the Randle Cycle, high levels of these metabolites normally inhibit glycolysis

(via Phosphofructokinase inhibition). Their reduction relieves this inhibition, facilitating

glucose oxidation and uptake.

Visualization: The Metabolic Signaling Pathway
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Caption: Tibeglisene enhances glucose uptake via dual actions: direct GLUT4 translocation

and CPT-1 inhibition-mediated metabolic switching.

Part 3: Experimental Protocols
Protocol A: In Vitro Glucose Uptake Assay (Adipocytes)
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Purpose: To quantify the insulin-sensitizing potency of Tibeglisene relative to insulin.

Cell Preparation:

Isolate rat epididymal adipocytes via collagenase digestion.

Suspend cells in Krebs-Ringer bicarbonate (KRB) buffer containing 1% BSA.

Treatment:

Incubate adipocytes (10^5 cells/mL) at 37°C for 30 minutes with:

Control: Vehicle (0.1% DMSO).

Standard: Insulin (100 nM).

Test: Tibeglisene (10 µM - 100 µM).

Uptake Phase:

Add 2-deoxy-D-[1-³H]glucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (0.1 mM).

Incubate for exactly 3 minutes.

Termination:

Stop reaction by adding ice-cold phloretin (0.3 mM) in PBS.

Separate cells by centrifugation through silicone oil.

Quantification:

Measure radioactivity in the cell pellet via liquid scintillation counting.

Data Output: Express uptake as nmol/10^5 cells/min. Tibeglisene typically achieves ~40-

50% of the maximal insulin response.

Protocol B: Chemical Synthesis Logic (Retrosynthesis)
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Purpose: To synthesize the Tibeglisene scaffold based on its structural components.

Precursors:

Sulfonyl Component: p-Toluenesulfonylacetic acid ethyl ester.

Alkyne Component: 1-chloro-4-(3-bromoprop-1-ynyl)benzene.

Reaction Steps:

Alkylation: Deprotonate the alpha-carbon of the sulfonyl ester using a strong base (e.g.,

NaH or LDA) in THF at -78°C.

Coupling: Add the propargyl bromide derivative dropwise. The nucleophilic carbon attacks

the propargyl group.

Hydrolysis: Saponify the ester using LiOH in MeOH/Water to yield the free carboxylic acid.

Resolution: Separate the racemic mixture using chiral HPLC or fractional crystallization

with a chiral amine (e.g., (R)-phenylethylamine) to isolate the active (S)-enantiomer.
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Caption: Retrosynthetic pathway for Tibeglisene construction via alpha-sulfonylation and chiral

resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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